An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Isotridecyl Phosphate
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Isotridecyl Phosphate
This guide provides a comprehensive examination of isotridecyl phosphate, a compound of significant interest in various industrial and research applications. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural characteristics, molecular weight determination, and analytical methodologies essential for its characterization.
Introduction to Isotridecyl Phosphate
Isotridecyl phosphate is an organophosphate compound belonging to the class of phosphate esters. These are formed through the esterification of phosphoric acid with an alcohol—in this case, isotridecyl alcohol.[1] Commercially, isotridecyl phosphate is not a single, discrete molecule but rather a complex mixture. It primarily consists of mono-, di-, and tri-isotridecyl phosphate esters, along with residual phosphoric acid and unreacted alcohol.[2][3][4] This compositional complexity is a critical factor influencing its physical and chemical properties, such as its efficacy as a surfactant, emulsifier, anti-corrosion agent, and plasticizer.[5][6][]
The performance of isotridecyl phosphate in various applications is directly tied to the ratio of these ester forms and the inherent structure of the "isotridecyl" group itself. Understanding these structural details is paramount for formulation, quality control, and new product development.
The Nuances of the "Isotridecyl" Structure
A common point of confusion is the term "isotridecyl." Unlike a simple linear alkyl chain (n-tridecyl), "isotridecyl" refers to a mixture of branched-chain C13 isomers.[8][9] The precursor, isotridecyl alcohol, is typically synthesized via the oxo process from the oligomerization of propylene, specifically propylene tetramer.[10] This process results in a variety of branched C13 structures.[9]
A representative and common isomer is 11-methyldodecanol.[11][12] However, other methyl-branched and multi-branched isomers are also present. This isomeric complexity means that any reaction product, including isotridecyl phosphate, will inherently be a mixture of compounds with different alkyl chain structures. This branching significantly impacts the molecule's physical properties, such as its pour point, viscosity, and solubility, generally rendering it a liquid with better oil solubility compared to its linear counterpart.[8]
Chemical Structure and Composition
Isotridecyl phosphate is synthesized by reacting isotridecyl alcohol with a phosphorylating agent, most commonly phosphorus pentoxide (P₂O₅), but also polyphosphoric acid or phosphorus oxychloride.[1][4][13] The reaction conditions and the molar ratio of alcohol to the phosphorylating agent dictate the final distribution of the phosphate ester forms.[13]
The three primary components are:
-
Monoisotridecyl Phosphate (Monoester): One isotridecyl group is ester-linked to the phosphoric acid molecule, leaving two acidic hydroxyl groups.
-
Diisotridecyl Phosphate (Diester): Two isotridecyl groups are ester-linked to the phosphoric acid molecule, leaving one acidic hydroxyl group.
-
Triisotridecyl Phosphate (Triester): Three isotridecyl groups are ester-linked to the phosphoric acid molecule, resulting in a neutral ester.
The central phosphorus atom in these esters maintains a tetrahedral geometry.[1]
Caption: Generalized structures of the primary components in commercial isotridecyl phosphate.
Molecular Weight Determination
Due to the isomeric nature of the alkyl chain and the mixture of ester forms, one cannot assign a single molecular weight to "isotridecyl phosphate." Instead, we consider both the theoretical molecular weight of representative structures and the average molecular weight of the mixture.
Theoretical Molecular Weight
To calculate theoretical molecular weights, we first establish the formulas for the precursor alcohol and the resulting esters.
-
Isotridecyl Alcohol (C₁₃H₂₈O): The molecular weight is approximately 200.36 g/mol .[11][12]
-
Phosphoric Acid (H₃PO₄): The molecular weight is approximately 98.00 g/mol .
The molecular formula for a specific isomer of monoisotridecyl phosphate is C₁₃H₂₉O₄P.[14] The calculated molecular weights for the mono-, di-, and triesters based on these precursors are summarized below.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |
| Monoisotridecyl Phosphate | C₁₃H₂₉O₄P | 280.34[14] |
| Diisotridecyl Phosphate | C₂₆H₅₅O₄P | 462.68 |
| Triisotridecyl Phosphate | C₃₉H₈₁O₄P | 645.03 |
Note: These values are calculated based on the most common isotopes of each element.
Average Molecular Weight
In practice, the most meaningful value for a commercial product is its average molecular weight. This value depends on the relative abundance of the mono-, di-, and triesters, as well as any residual alcohol or phosphoric acid. This average is not a fixed number and will vary between manufacturers and even between batches, depending on the precise synthesis conditions. Analytical techniques are required to determine this value empirically.
Analytical Characterization Protocols
A robust analytical workflow is essential to quantify the composition and average molecular weight of an isotridecyl phosphate sample. A combination of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and mass spectrometry provides a comprehensive characterization.
Caption: Experimental workflow for the characterization of isotridecyl phosphate mixtures.
Protocol 1: Quantitative ³¹P NMR for Molar Ratio Determination
³¹P NMR is an exceptionally powerful technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of ³¹P, leading to simple, sharp spectra.[15][16] Each distinct phosphorus environment (monoester, diester, triester, phosphoric acid) gives a unique signal in the spectrum, allowing for direct quantification.[17][18]
Objective: To determine the relative molar ratio of all phosphorus-containing species in the sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the isotridecyl phosphate sample into a vial.
-
Add a known mass of an internal standard (e.g., triphenyl phosphate, which has a distinct chemical shift).
-
Dissolve the mixture in a deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to an external standard of 85% H₃PO₄ at 0 ppm.[15]
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Causality: Proton decoupling is used to collapse proton-phosphorus coupling, resulting in a single sharp peak for each unique phosphorus environment, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Ensure quantitative conditions by using a sufficient relaxation delay (d1). A delay of 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample is recommended to ensure complete relaxation and accurate peak integration.[19]
-
-
Data Analysis:
-
Identify the peaks corresponding to triester (most upfield), diester, monoester, and free phosphoric acid (most downfield).
-
Integrate the area of each peak. The integral value is directly proportional to the molar quantity of that species.
-
Calculate the molar percentage of each component by normalizing the integrals.
-
Protocol 2: Mass Spectrometry for Isomer and Oligomer Identification
Mass spectrometry is used to confirm the molecular weights of the individual components and to visualize the distribution of different C13 isomers.
Objective: To confirm the identity of the ester species and assess the complexity of the isotridecyl isomer distribution.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or isopropanol.
-
-
Instrument Setup:
-
Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS), typically coupled to a time-of-flight (TOF) or quadrupole analyzer.
-
Operate in negative ion mode to detect the deprotonated acidic species [M-H]⁻ (mono- and diesters) and in positive ion mode to detect sodiated adducts [M+Na]⁺ (triesters).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra over a mass range appropriate for the expected components (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Search for the expected m/z values corresponding to the different esters (e.g., m/z 279.17 for [C₁₃H₂₈O₄P]⁻).
-
Insight: Observe the pattern of peaks. A single sharp peak for each ester type would indicate a single C13 isomer. A cluster of peaks around the expected mass for each ester type confirms the presence of a complex mixture of C13 isomers, which is the expected result for isotridecyl phosphate.
-
Conclusion
Isotridecyl phosphate is a structurally complex mixture, not a single chemical entity. Its properties are defined by two key factors: the highly branched, isomeric nature of the C13 "isotridecyl" alkyl chain and the variable ratio of mono-, di-, and tri-phosphate esters formed during synthesis. A thorough understanding of its chemical structure and average molecular weight requires a multi-technique analytical approach, with ³¹P NMR providing robust quantification of the ester distribution and mass spectrometry confirming component identities and revealing isomeric complexity. This detailed characterization is indispensable for any scientist or developer aiming to leverage the unique properties of this versatile compound.
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